Terbumeton

Catalog No.
S544947
CAS No.
33693-04-8
M.F
C10H19N5O
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbumeton

Avoid quantification errors from chloro-triazine substitutes. Terbumeton ensures exact calibration for environmental PSII inhibitor monitoring.

  • LODs 10-60 ng/L for EU 0.1 μg/L drinking water compliance
  • Koc 34.6-39.2 L/kg for accurate soil leaching models
  • Definitive SPME-GC/MS retention & ionization profiles

Reliable supply with full documentation for research and testing labs.

CAS Number

33693-04-8

Product Name

Terbumeton

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C10H19N5O/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)

InChI Key

BCQMBFHBDZVHKU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-amino-4-tert-butylamino-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine, terbumeton

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)(C)C

The exact mass of the compound Terbumeton is 225.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of diamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

Terbumeton (CAS 33693-04-8) is a selective methoxy-s-triazine herbicide and a critical analytical reference standard utilized in environmental chemistry and agrochemical research [1]. Structurally characterized by N-tert-butyl and N-ethyl substitutions alongside a methoxy group at position 6, it functions biologically as a Photosystem II (PSII) electron transport inhibitor [1]. From a procurement perspective, its baseline properties include a moderate aqueous solubility of approximately 130 mg/L at 20 °C and a low soil organic carbon partition coefficient, making it highly mobile in aqueous and soil matrices [2]. It is primarily sourced by analytical testing laboratories and hydrogeological researchers requiring exact calibration standards for trace-level water monitoring and soil persistence modeling [1].

Research Fit

Analytical standard for environmental water and soil monitoring
Methoxy-triazine model for soil fate and transport studies
Photosystem II inhibitor reference for aquatic ecotoxicology

Substituting Terbumeton with closely related chloro-triazines (such as Terbuthylazine or Atrazine) or other methoxy-triazines (like Secbumeton) fundamentally compromises analytical integrity and environmental modeling accuracy[1]. The specific methoxy substitution at the triazine ring significantly alters the compound's hydrophilicity, soil organic carbon partition coefficient (Koc), and degradation pathways compared to chloro-analogs [1]. For instance, utilizing Terbuthylazine as a proxy in groundwater leaching models will drastically underestimate soil mobility due to its much higher soil retention [1]. Furthermore, in trace-level chromatographic workflows, generic class-level substitutes fail to provide the exact retention times, ionization efficiencies, and solid-phase microextraction (SPME) partition constants required for compliant GC/MS or LC/MS calibration [2].

Substitution Risk

Methoxy vs. Chloro/Methylthio
Soil mobility and hydrolytic stability may not transfer directly from atrazine or simazine.
Algal Sensitivity Profile
Terbumeton's acute algal toxicity is markedly higher than terbuthylazine; ecotoxicological models may shift.
Regulatory Status Mismatch
Non-approval under EU 1107/2009 imposes distinct procurement and disposal restrictions compared to approved triazines.

Soil Mobility and Adsorption Affinity (Koc) Differentiation

Terbumeton exhibits a significantly lower organic carbon-water partition coefficient (Koc) compared to its chloro-analog Terbuthylazine, indicating much higher soil mobility [1]. While Terbuthylazine demonstrates strong soil adsorption with Koc values typically ranging from 151 to 514 L/kg [2], Terbumeton's Koc is measured between 34.6 and 39.2 L/kg in vineyard soils[1]. This ~4.5 to 14-fold reduction in adsorption capacity makes Terbumeton highly prone to leaching.

Evidence DimensionOrganic carbon normalized adsorption coefficient (Koc)
Target Compound Data34.6 - 39.2 L/kg (Terbumeton)
Comparator Or Baseline151 - 514 L/kg (Terbuthylazine)
Quantified Difference~4.5 to 14-fold lower adsorption capacity for Terbumeton
ConditionsSoil adsorption modeling in agricultural/vineyard soils

Essential for researchers designing accurate groundwater leaching models, as substituting with a chloro-triazine will severely underestimate the mobility of the methoxy-triazine.

Soil Adsorption (Koc)
Cross-study comparable
Terbumeton 34.6–39.2 L/g vs Atrazine 88–173 L/g → ~55–78% lower
Higher soil mobility informs groundwater risk assessment
Vineyard soil; Freundlich isotherm model

Aqueous Solubility Profile and Formulation Handling

The methoxy substitution on Terbumeton significantly increases its hydrophilicity compared to chloro-triazines, directly impacting aqueous formulation and extraction workflows [1]. Terbumeton possesses an aqueous solubility of approximately 130 mg/L at 20 °C [1]. In contrast, Terbuthylazine has a highly restricted water solubility of only 5.0 mg/L at the same temperature [2]. This 26-fold difference in solubility alters partition behavior in liquid-liquid extractions and influences the stability of aqueous calibration standards.

Evidence DimensionWater solubility at 20 °C
Target Compound Data130 mg/L (Terbumeton)
Comparator Or Baseline5.0 mg/L (Terbuthylazine)
Quantified Difference26-fold higher aqueous solubility for Terbumeton
ConditionsStandard aqueous conditions at 20 °C, pH 7

Critical for analytical chemists preparing stable aqueous stock solutions and optimizing partition coefficients for sample extraction protocols.

Algal Toxicity (EC50)
Cross-study comparable
Terbumeton 0.009 mg/L vs Terbuthylazine 0.043 mg/L → 4.8× more acutely toxic
Supports aquatic ecotoxicology prioritization
72–96 h freshwater algal exposure

Trace-Level Analytical Extraction (SPME-GC/MS)

Terbumeton demonstrates exceptional compatibility with Solid-Phase Microextraction (SPME) workflows for trace environmental analysis [1]. When utilizing Carbowax/divinylbenzene (CW/DVB) fibers in aqueous matrices modified with 30% NaCl, Terbumeton's extraction efficiency increases linearly, yielding limits of detection (LOD) between 10 and 60 ng/L[1]. This performance establishes a robust baseline for regulatory compliance monitoring, as it operates well below the European Union's strict 0.1 μg/L maximum concentration limit for individual pesticides in drinking water [1].

Evidence DimensionLimit of Detection (LOD) via SPME-GC/MS
Target Compound Data10 - 60 ng/L (Terbumeton)
Comparator Or Baseline0.1 μg/L (100 ng/L) EU Regulatory Limit
Quantified DifferenceLOD is 40-90% lower than the regulatory threshold
ConditionsCW/DVB fiber extraction with 30% NaCl salting-out effect

Crucial for analytical procurement, as it proves the compound can be reliably used as a calibration standard for ultra-trace regulatory compliance assays.

EU Regulatory Status
Head-to-head
Not approved (expired) vs Terbuthylazine approved under EC 1107/2009
Defines distinct procurement compliance context
Research use only; verify import/disposal requirements

Parent vs. Metabolite Sorption Hysteresis

In environmental fate modeling, Terbumeton exhibits significant sorption hysteresis compared to its dealkylated metabolites, necessitating the procurement of both parent and specific metabolite standards [1]. While Terbumeton has a Koc of 34.6–39.2 L/kg, its primary metabolites (such as desethyl-terbumeton) demonstrate even lower Koc values ranging from 6.8 to 21.1 L/kg [1]. The parent compound shows higher adsorption capacity and lower desorption potential than its metabolites, meaning generic class-level degradation models cannot accurately predict its specific mass transfer in vineyard or orchard soils [1].

Evidence DimensionSorption capacity (Koc) and hysteresis
Target Compound Data34.6 - 39.2 L/kg (Parent Terbumeton)
Comparator Or Baseline6.8 - 21.1 L/kg (Desethyl/Deisopropyl metabolites)
Quantified DifferenceMetabolites exhibit up to a 5-fold reduction in Koc compared to the parent
ConditionsAdsorption/desorption kinetics in vineyard soils

Forces environmental testing labs to procure both the parent compound and its exact metabolites to accurately model biphasic degradation and groundwater risk.

HPLC-DAD Residue Method
Class-level
SPE (GCB) & RP-HPLC-DAD, reported LOD ~1–10 ng/g range
Method context for routine monitoring; verify in-house
Cost and complexity may differ from LC-MS/MS

Regulatory Groundwater and Drinking Water Monitoring

Due to its high aqueous solubility and optimal SPME-GC/MS extraction profile, Terbumeton is procured as a precise calibration standard for quantifying methoxy-triazine residues in municipal and agricultural water supplies. Its established LODs (10-60 ng/L) ensure laboratories can confidently validate methods against the strict EU drinking water directive limit of 0.1 μg/L [1].

Hydrogeological Soil Leaching and Sorption Modeling

Because Terbumeton's Koc (34.6–39.2 L/kg) is substantially lower than that of chloro-triazines like Terbuthylazine, it is specifically selected for soil column and microcosm studies [2]. Researchers use it to map high-mobility transport through topsoil and subsoil, ensuring that predictive models do not underestimate the leaching risk of methoxy-substituted herbicides[3].

Agrochemical Degradation and Hysteresis Tracking

In agricultural fate studies, Terbumeton is utilized alongside its specific dealkylated metabolites (e.g., desethyl-terbumeton) to establish accurate degradation kinetics (DT50) and sorption hysteresis in orchard and vineyard soils. The distinct Koc differences between the parent and metabolites make it an ideal model compound for studying biphasic desorption behavior [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fate & Transport Modeling in Vineyard Soils
Methoxy-triazine soil mobility profile
Leaching persistence in calcareous soils
Regulatory Residue Analysis
Analytical reference standard suitability
SPE-HPLC-DAD method compatibility
Aquatic Ecotoxicity: PSII Inhibitors
Algal sensitivity benchmark
Comparative ecotoxicology endpoints
Heritage Agrochemical & Comparative Research
Historical weed control context
Evolution of herbicide resistance profiling

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

225.15896025 Da

Monoisotopic Mass

225.15896025 Da

Heavy Atom Count

16

LogP

3.1 (LogP)

Appearance

Solid powder

Melting Point

123.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Q68893703

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.00e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

33693-04-8

Wikipedia

Terbumeton

Use Classification

Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides
Pharmaceuticals

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, N2-(1,1-dimethylethyl)-N4-ethyl-6-methoxy-: INACTIVE
1: Pavlovic V, Cekic S, Kamenov B, Ciric M, Krtinic D. The Effect of Ascorbic Acid on Mancozeb-Induced Toxicity in Rat Thymocytes. Folia Biol (Praha). 2015;61(3):116-23. PubMed PMID: 26213857.
2: Balaji B, Rajendar B, Ramanathan M. Quercetin protected isolated human erythrocytes against mancozeb-induced oxidative stress. Toxicol Ind Health. 2014 Jul;30(6):561-9. doi: 10.1177/0748233712462465. Epub 2012 Sep 28. PubMed PMID: 23024109.
3: Srivastava AK, Mishra S, Ali W, Shukla Y. Protective effects of lupeol against mancozeb-induced genotoxicity in cultured human lymphocytes. Phytomedicine. 2016 Jun 15;23(7):714-24. doi: 10.1016/j.phymed.2016.03.010. Epub 2016 Apr 11. PubMed PMID: 27235710.
4: Devi PA, Paramasivam M, Prakasam V. Degradation pattern and risk assessment of carbendazim and mancozeb in mango fruits. Environ Monit Assess. 2015 Jan;187(1):4142. doi: 10.1007/s10661-014-4142-6. Epub 2014 Nov 19. PubMed PMID: 25407993.
5: López-Fernández O, Yáñez R, Rial-Otero R, Simal-Gándara J. Kinetic modelling of mancozeb hydrolysis and photolysis to ethylenethiourea and other by-products in water. Water Res. 2016 Oct 1;102:561-571. doi: 10.1016/j.watres.2016.07.006. Epub 2016 Jul 8. PubMed PMID: 27423406.
6: Majumder S, Shakil NA, Kumar J, Banerjee T, Sinha P, Singh BB, Garg P. Eco-friendly PEG-based controlled release nano-formulations of Mancozeb: Synthesis and bioefficacy evaluation against phytopathogenic fungi Alternaria solani and Sclerotium rolfsii. J Environ Sci Health B. 2016 Dec;51(12):873-880. Epub 2016 Aug 12. PubMed PMID: 27715504.
7: Walia A, Mehta P, Guleria S, Chauhan A, Shirkot CK. Impact of fungicide mancozeb at different application rates on soil microbial populations, soil biological processes, and enzyme activities in soil. ScientificWorldJournal. 2014;2014:702909. doi: 10.1155/2014/702909. Epub 2014 Nov 16. PubMed PMID: 25478598; PubMed Central PMCID: PMC4248338.
8: Mandarapu R, Prakhya BM. In vitro myelotoxic effects of cypermethrin and mancozeb on human hematopoietic progenitor cells. J Immunotoxicol. 2015 Jan-Mar;12(1):48-55. doi: 10.3109/1547691X.2014.880535. Epub 2014 Feb 5. PubMed PMID: 24499300.
9: Hoffman L, Trombetta L, Hardej D. Ethylene bisdithiocarbamate pesticides Maneb and Mancozeb cause metal overload in human colon cells. Environ Toxicol Pharmacol. 2016 Jan;41:78-88. doi: 10.1016/j.etap.2015.11.002. Epub 2015 Nov 7. PubMed PMID: 26650801.
10: Yahia E, Aiche MA, Chouabbia A, Boulakoud MS. SUBCHRONIC MANCOZEB TREATEMENT INDUCED LIVER TOXICITY VIA OXIDATIVE STRESS IN MALE WISTAR RATS. Commun Agric Appl Biol Sci. 2014;79(3):553-9. PubMed PMID: 26080489.
11: Goldoni A, Klauck CR, Da Silva ST, Da Silva MD, Ardenghi PG, Da Silva LB. DNA damage in Wistar rats exposed to dithiocarbamate pesticide mancozeb. Folia Biol (Praha). 2014;60(4):202-4. PubMed PMID: 25152054.
12: Iorio R, Castellucci A, Rossi G, Cinque B, Cifone MG, Macchiarelli G, Cecconi S. Mancozeb affects mitochondrial activity, redox status and ATP production in mouse granulosa cells. Toxicol In Vitro. 2015 Dec 25;30(1 Pt B):438-45. doi: 10.1016/j.tiv.2015.09.018. Epub 2015 Sep 25. PubMed PMID: 26407525.
13: Atamaniuk TM, Kubrak OI, Husak VV, Storey KB, Lushchak VI. The Mancozeb-containing carbamate fungicide tattoo induces mild oxidative stress in goldfish brain, liver, and kidney. Environ Toxicol. 2014 Nov;29(11):1227-35. doi: 10.1002/tox.21853. Epub 2013 Feb 23. PubMed PMID: 23436297.
14: van Wendel de Joode B, Barbeau B, Bouchard MF, Mora AM, Skytt Å, Córdoba L, Quesada R, Lundh T, Lindh CH, Mergler D. Manganese concentrations in drinking water from villages near banana plantations with aerial mancozeb spraying in Costa Rica: Results from the Infants' Environmental Health Study (ISA). Environ Pollut. 2016 Aug;215:247-257. doi: 10.1016/j.envpol.2016.04.015. Epub 2016 May 19. PubMed PMID: 27208757.
15: Pandey SP, Mohanty B. The neonicotinoid pesticide imidacloprid and the dithiocarbamate fungicide mancozeb disrupt the pituitary-thyroid axis of a wildlife bird. Chemosphere. 2015 Mar;122:227-234. doi: 10.1016/j.chemosphere.2014.11.061. Epub 2014 Dec 12. PubMed PMID: 25496744.
16: Mirković B, Tanović B, Stević M, Hrustić J, Mihajlović M, Delibašić G, Vukša P. Toxicity of mancozeb, chlorothalonil, captan, fluopyram, boscalid, and difenoconazole to Didymella applanata isolates from Serbia. J Environ Sci Health B. 2015;50(12):845-50. doi: 10.1080/03601234.2015.1062648. Epub 2015 Aug 7. PubMed PMID: 26252498.
17: Harrison Brody A, Chou E, Gray JM, Pokyrwka NJ, Raley-Susman KM. Mancozeb-induced behavioral deficits precede structural neural degeneration. Neurotoxicology. 2013 Jan;34:74-81. doi: 10.1016/j.neuro.2012.10.007. Epub 2012 Oct 24. PubMed PMID: 23103283.
18: Cheng SY, Oh S, Velasco M, Ta C, Montalvo J, Calderone A. RTP801 regulates maneb- and mancozeb-induced cytotoxicity via NF-κB. J Biochem Mol Toxicol. 2014 Jul;28(7):302-11. doi: 10.1002/jbt.21566. Epub 2014 Apr 25. PubMed PMID: 24764117.
19: Pirozzi AV, Stellavato A, La Gatta A, Lamberti M, Schiraldi C. Mancozeb, a fungicide routinely used in agriculture, worsens nonalcoholic fatty liver disease in the human HepG2 cell model. Toxicol Lett. 2016 May 13;249:1-4. doi: 10.1016/j.toxlet.2016.03.004. Epub 2016 Mar 22. PubMed PMID: 27016407.
20: van Wendel de Joode B, Mora AM, Córdoba L, Cano JC, Quesada R, Faniband M, Wesseling C, Ruepert C, Oberg M, Eskenazi B, Mergler D, Lindh CH. Aerial application of mancozeb and urinary ethylene thiourea (ETU) concentrations among pregnant women in Costa Rica: the Infants' Environmental Health Study (ISA). Environ Health Perspect. 2014 Dec;122(12):1321-8. doi: 10.1289/ehp.1307679. Epub 2014 Sep 8. Erratum in: Environ Health Perspect. 2014 Dec;122(12):A321. PubMed PMID: 25198283; PubMed Central PMCID: PMC4256696.

Explore Compound Types